molecular formula C10H9NO B1222667 Quinolin-4-ylmethanol CAS No. 6281-32-9

Quinolin-4-ylmethanol

Cat. No. B1222667
CAS RN: 6281-32-9
M. Wt: 159.18 g/mol
InChI Key: KXYNLLGPBDUAHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinolin-4-ylmethanol and its derivatives can be synthesized through various methods, including microwave-assisted domino reactions, eco-friendly solvent-free approaches, and transition-metal-free processes. An example includes the microwave-assisted synthesis of quinolin-4-ylmethoxychromen derivatives, which highlights the efficiency of using YbCl3 as a catalyst under solvent-free conditions to achieve high yields of the desired products (Kumar, Patel, & Ahmed, 2015). Another method involves the ultrasound-mediated, catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones, demonstrating the versatility of quinolin-4-ylmethanol derivatives in synthesizing novel compounds with potential anti-cancer properties (Mulakayala et al., 2012).

Molecular Structure Analysis

The molecular structure of quinolin-4-ylmethanol derivatives is characterized by various spectroscopic techniques, including NMR, IR, and UV–Vis spectroscopy. The structure-activity relationship analyses of these compounds offer insights into designing new active compounds for specific applications, such as anti-HIV-1 agents (Strekowski et al., 1991).

Chemical Reactions and Properties

Quinolin-4-ylmethanol derivatives participate in diverse chemical reactions, showcasing their reactivity and potential as intermediates for further chemical transformations. The synthesis of α-(acyloxy)-α-(quinolin-4-yl)acetamides via the Passerini three-component reaction illustrates the compound's versatility in organic synthesis (Taran, Ramazani, & Joo, 2014).

Physical Properties Analysis

Quinolin-4-ylmethanol derivatives exhibit a range of physical properties, including fluorescence and luminescence, which can be tailored for specific applications, such as metal ion sensing. The synthesis of 8-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol demonstrates the compound's application as a highly sensitive fluorescence probe for metal ions (Wu et al., 2003).

Chemical Properties Analysis

The chemical properties of quinolin-4-ylmethanol derivatives, such as their ability to act as corrosion inhibitors or their anticancer activity, highlight their importance in various fields. For example, quinolin derivatives have been evaluated as effective corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in materials science (Saliyan & Adhikari, 2008).

Scientific Research Applications

Anticancer Activity

Quinolin-4-ylmethanol derivatives demonstrate significant potential in anticancer research. For instance, certain quinolin-4-ylmethoxychromen-2- and -4-ones exhibit potent antimicrobial activity (Kumar, Patel, & Ahmed, 2015) (Kumar et al., 2015). Moreover, derivatives of quinolin-4-ylmethanol, like trans-2-quinolyl and 3-quinolyl cyanostilbene, have shown efficacy against various human cancer cell lines, displaying growth inhibition properties (Penthala, Janganati, Bommagani, & Crooks, 2014) (Penthala et al., 2014). Additionally, 4-quinoline-thiosemicarbazone derivatives have been identified for their potential in anticancer therapy, particularly in inhibiting topoisomerase IIα and interacting with DNA and BSA (Ribeiro et al., 2019) (Ribeiro et al., 2019).

Corrosion Inhibition

Quinolin-4-ylmethanol derivatives also find applications in corrosion inhibition. A study demonstrates that certain quinolin-4-ylmethanol compounds are effective inhibitors for mild steel in hydrochloric acid solutions, suggesting their potential in industrial applications (Saliyan & Adhikari, 2008) (Saliyan & Adhikari, 2008).

Plant Growth Regulation

Derivatives of quinolin-4-ylmethanol show promise in plant growth regulation as well. Research indicates that these compounds can significantly influence rhizogenesis in plants, offering potential applications in agriculture and plant biotechnology (Zavhorodnii et al., 2022) (Zavhorodnii et al., 2022).

Leukotriene Biosynthesis Inhibition

Quinolin-4-ylmethanol derivatives have been evaluated as leukotriene biosynthesis inhibitors, potentially useful in treating asthma and inflammatory bowel disease. MK-0591, a notable compound in this category, exhibits potent activity by interacting with the 5-lipoxygenase activating protein (FLAP) (Prasit et al., 1993) (Prasit et al., 1993).

Antimicrobial and Antitubercular Properties

Some quinolin-4-ylmethanol-based compounds have shown antimicrobial and antitubercular properties. A library of quinolin-4-ylimidazoline derivatives, for instance, delivered promising antitubercular leads (Krasavin et al., 2016) (Krasavin et al., 2016).

properties

IUPAC Name

quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYNLLGPBDUAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211908
Record name 4-Quinolylmethanol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Quinolin-4-ylmethanol

CAS RN

6281-32-9
Record name 4-Quinolinemethanol
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Record name 4-Quinolylmethanol
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Record name 4-Quinolinemethanol
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Record name 4-Quinolylmethanol
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Record name 4-quinolylmethanol
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Record name 4-QUINOLYLMETHANOL
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Synthesis routes and methods I

Procedure details

To a stirred solution of 10 g of 4-quinolinecarboxaldehyde in 400 ml of absolute ethanol at room temperature is added 2.4 g of sodium borohydride. After 45 minutes, 20 ml of water is added and the reaction mixture is stirred for an additional 20 minutes. Acetic acid (20 ml) is added slowly. The reaction mixture is evaporated to a small volume and partitioned between water and methylene chloride. The organic layer is washed with saturated potassium carbonate, saturated sodium chloride solution, dried over sodium sulfate and evaporated to dryness. The residue is purified by chromatography on silica gel using methanol/methylene chloride (1:10) as eluant to yield 4-hydroxymethylquinoline; Rf =0.59.
Quantity
10 g
Type
reactant
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2.4 g
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400 mL
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solvent
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of quinoline-4-carbaldehyde (0.50 g, 3.24 mmol) dissolved in methanol (5 mL) was cooled to 0° C. Sodium borohydride (0.11 g, 2.91 mmol) was then added portion-wise. After 1 h of stirring at 0° C., 2M HCl (aq) was added drop-wise until pH˜5. The methanol was then evaporated in vacuo and the aqueous phase was neutralized by addition of saturated aqueous NaHCO3. The aqueous solution was extracted with CH2Cl2 (3×) and the combined organic extracts were washed with saturated NaHCO3 (aq) and brine. The organic solution was dried over Na2SO4, filtered, and concentrated in vacuo to yield quinolin-4-ylmethanol as a yellow solid. MS (ES+): 160 [MH+]. 1H NMR (CDCl3, 400 MHz): δ 2.41 (bs, 1H), 5.25 (bs, 2H), 7.55 (ddd, J=4.4, 1.2, 1.2 Hz, 1H), 7.58 (ddd, J=8.4, 7.2, 1.2 Hz, 1H), 7.73 (ddd, J=8.4, 6.8, 1.6 Hz, 1H), 7.97 (ddd, J=8.4, 1.2, 0.4 Hz, 1H), 8.14 (ddd, J=8.0, 1.2, 0.4 Hz, 1H), 8.90 (d, J=4.4 Hz, 1H).
Quantity
0.5 g
Type
reactant
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5 mL
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solvent
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0.11 g
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reactant
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-4-ylmethanol
Reactant of Route 2
Quinolin-4-ylmethanol
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Quinolin-4-ylmethanol
Reactant of Route 4
Quinolin-4-ylmethanol
Reactant of Route 5
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Quinolin-4-ylmethanol
Reactant of Route 6
Reactant of Route 6
Quinolin-4-ylmethanol

Citations

For This Compound
20
Citations
AH Kategaonkar, RU Pokalwar… - … Journal of Main …, 2009 - Wiley Online Library
… tetrazolo[1,5‐a]quinolin‐4‐yl)methyl phosphorothioates, which has been synthesized for the first time from tetrazolo[1,5‐a] quinolines via tetrazolo[1,5‐a]quinolin‐4‐ylmethanol …
Number of citations: 6 onlinelibrary.wiley.com
S John Santhosh Kumar, S Mageswari… - Advances in Polymer …, 2017 - Wiley Online Library
… ) and (5-ethenyl-1-azabicyclo [2.2.2] octan-2-yl)-quinolin-4-ylmethyl methacrylate (EAOQMMA) were synthesized by reacting (5-ethenyl-1-azabicyclo octan-2-yl)-quinolin-4-ylmethanol […
Number of citations: 1 onlinelibrary.wiley.com
M Tong, S Wang, J Zhuang, C Qin, H Li, W Wang - Organic letters, 2018 - ACS Publications
… With the optimal conditions in hand, we then probed the scope of the reactions between quinolin-4-ylmethanol 1a and various α, β-unsaturated aldehydes (Table 2). Good to excellent …
Number of citations: 7 pubs.acs.org
AR Deshmukh, ST Dhumal, LU Nawale… - Synthetic …, 2019 - Taylor & Francis
In a search of new potentially active antitubercular agents here we have synthesized 3-substituted phenyl-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones (8a-l) and …
Number of citations: 22 www.tandfonline.com
YY LI - Chinese Pharmaceutical Journal, 2012 - pesquisa.bvsalud.org
… Five compounds were isolated and identified as quinolin-4-ylmethanol (1), myxothiazol (2), 4-quinolinecarboxaldehyde oxime (3), N-(2-phenylethyl) acetamide (4), N-acetyltyramine (5), …
Number of citations: 0 pesquisa.bvsalud.org
VK Vyas, G Qureshi, D Oza, H Patel, K Parmar… - Bioorganic & Medicinal …, 2019 - Elsevier
… In the second step of reaction, substituted-quinolin-4-ylmethanol derivatives (5a–e) were … of substituted-quinolin-4-ylmethanol (5a–e) derivatives in DMF with benzyl bromide. …
Number of citations: 15 www.sciencedirect.com
C Chopard, G Bertho, T Prangé - RSC advances, 2012 - pubs.rsc.org
… The major product (80% yield) was identified as quinolin-4-ylmethanol (3e) by NMR analysis… of preparative biotransformations and identified as quinolin-4-ylmethanol (3e) and cis-4-…
Number of citations: 9 pubs.rsc.org
RE Khidre, TA Ameen, MAI Salem - Current Organic Chemistry, 2020 - ingentaconnect.com
This review summarizes the synthesis, reactions, and biological activities of tetrazolo[1,5-a]quinoline derivatives. These derivatives were synthesized by several methods such as i) from …
Number of citations: 8 www.ingentaconnect.com
SK Jawad, SM Hameed, SA Hussain - Oriental J. of Chemistry, 2017 - researchgate.net
Extracted Mg (II) and Ca (II) each one alone after combined with EDTA (H3Y-) as (MgHY-) and (CaHY-) after preparing ion pair complexes according to liquid ion exchange method by …
Number of citations: 11 www.researchgate.net
E Mulatsari - Farmasains: Jurnal Farmasi dan Ilmu Kesehatan, 2022 - ejournal.umm.ac.id
Several studies on plants that have antiaging properties have been widely published. From these studies, research has not been carried out on compounds in cinchona plants that may …
Number of citations: 3 ejournal.umm.ac.id

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